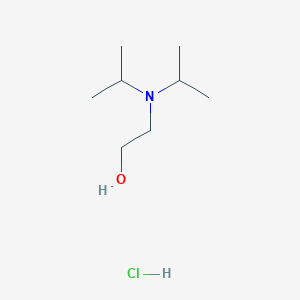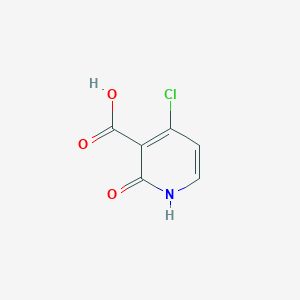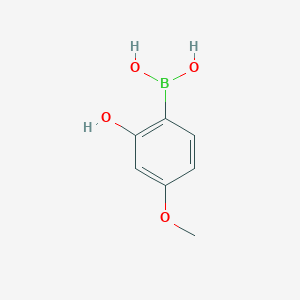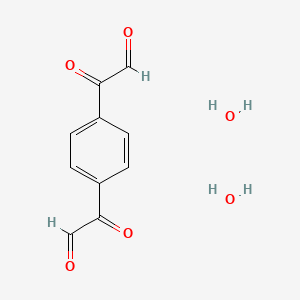
N,N,N',N'-Tetrakis(2-hydroxypentyl)ethylenediamine
説明
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine, also known as THEED, is primarily used as a chelating agent and as a building block in the synthesis of various chemical compounds . It is also useful in metal extraction and catalysis because of its ability to form stable complexes with metal ions .
Molecular Structure Analysis
The molecular formula of N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine is C10H24N2O4 . Its molecular weight is 236.31 . The structure of this compound can be represented as (HOCH2CH2)2NCH2CH2N(CH2CH2OH)2 .Chemical Reactions Analysis
While specific chemical reactions involving N,N,N’,N’-Tetrakis(2-hydroxypentyl)ethylenediamine are not available, it’s known that it can be used as a chelating agent to prepare a palladium-based complex, which is used as a catalyst for the Suzuki/Miyaura reaction .Physical And Chemical Properties Analysis
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine is a liquid at room temperature . It has a refractive index of n20/D 1.501 and a density of 1.1 g/mL at 20 °C . Its boiling point is approximately 280 °C .科学的研究の応用
1. Fluorescence Response
- Summary of Application: N,N,N’,N’-Tetrakis(2-hydroxypentyl)ethylenediamine is used in the creation of TQEN (N,N,N’,N’-tetrakis (2-quinolylmethyl)ethylenediamine) derivatives that have a selective fluorescence response to Cd2+ ions .
- Methods of Application: The selectivity of TQEN for Zn2+ over Cd2+ was changed to Cd2+ preference by introducing a methoxymethyloxy (MOMO) substituent at the 8-position of one of the four quinoline rings .
- Results: The resulting compound, 8-MOMOTQEN, showed high Cd2+ selectivity, an enhanced fluorescence quantum yield upon Cd2+ binding, and high sensitivity for Cd2+ detection .
2. Electroless Copper Plating
- Summary of Application: N,N,N’,N’-Tetrakis(2-hydroxypentyl)ethylenediamine is used in an electroless copper plating process with a high plating rate .
- Methods of Application: The plating rate was found to decrease with the increase of concentration for N,N,N’,N’-Tetrakis(2-hydroxypentyl)ethylenediamine, CuSO4·5H2O, and HCHO, pH value, and bath temperature .
- Results: The optimal conditions for this process were determined, and the plating rate reached 9.54 µm/h for 30 minutes in the bath .
3. Synthesis of Shape Memory Polyurethane Foams
- Summary of Application: N,N,N’,N’-Tetrakis(2-hydroxypentyl)ethylenediamine is used as a monomer in the synthesis of covalently cross-linked and amorphous shape memory polyurethane (SMPU) foams .
- Results: These SMPU foams are used in various biomedical applications, including SMPU actuators for treating ischemic stroke, thrombus removal activated by laser light, self-deployable SMP neuronal electrodes, vascular stents, sutures in microsurgery, ocular implants, bandages, cell manipulation, and cell therapy .
4. Preparation of Palladium-Based Complex
Safety And Hazards
特性
IUPAC Name |
1-[2-[bis(2-hydroxypentyl)amino]ethyl-(2-hydroxypentyl)amino]pentan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H48N2O4/c1-5-9-19(25)15-23(16-20(26)10-6-2)13-14-24(17-21(27)11-7-3)18-22(28)12-8-4/h19-22,25-28H,5-18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSANZYFPFILJKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CN(CCN(CC(CCC)O)CC(CCC)O)CC(CCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H48N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201185429 | |
| Record name | 2-Pentanol, 1,1′,1′′,1′′′-(1,2-ethanediyldinitrilo)tetrakis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201185429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N',N'-Tetrakis(2-hydroxypentyl)ethylenediamine | |
CAS RN |
86443-82-5 | |
| Record name | 2-Pentanol, 1,1′,1′′,1′′′-(1,2-ethanediyldinitrilo)tetrakis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86443-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pentanol, 1,1′,1′′,1′′′-(1,2-ethanediyldinitrilo)tetrakis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201185429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pentanol, 1,1',1'',1'''-(1,2-ethanediyldinitrilo)tetrakis | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2,7-Bis[N-(1-naphthyl)anilino]-9,9-dimethylfluorene](/img/structure/B1592075.png)

![3-Methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1592080.png)


